N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline
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Overview
Description
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline is an organic compound with the molecular formula C12H12N2 It consists of a pyrrole ring and a benzene ring connected through an imine (C=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline typically involves the condensation reaction between 2-acetylpyrrole and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: 2-acetylpyrrole reacts with aniline in the presence of an acid catalyst to form N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its imine group and aromatic rings. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline can be compared with other similar compounds, such as:
N-(1-(1H-Indol-2-yl)ethylidene)aniline: Similar structure but with an indole ring instead of a pyrrole ring.
N-(1-(1H-Pyrrol-2-yl)methylidene)aniline: Similar structure but with a methylidene (CH=) linkage instead of an ethylidene (CH2=) linkage.
The uniqueness of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
91677-16-6 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-phenyl-1-(1H-pyrrol-2-yl)ethanimine |
InChI |
InChI=1S/C12H12N2/c1-10(12-8-5-9-13-12)14-11-6-3-2-4-7-11/h2-9,13H,1H3 |
InChI Key |
OHDSFKNULDOUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC=CN2 |
Origin of Product |
United States |
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